2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole
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Overview
Description
2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with fluorophenyl groups at the 2 and 4 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using ZnO nanoparticles as catalysts, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antibacterial and antioxidant agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-based compounds used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- Various 2,4-disubstituted arylthiazoles
Uniqueness
2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual fluorophenyl groups enhance its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H10F2N2S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-N-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10F2N2S/c16-10-4-3-5-11(8-10)18-15-19-14(9-20-15)12-6-1-2-7-13(12)17/h1-9H,(H,18,19) |
InChI Key |
QVJHDJDAGQUIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
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